
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one is a synthetic organic molecule characterized by its unique structural features, including a brominated naphthalene ring and a methoxyimino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Bromination: The starting material, 6-methoxynaphthalene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-6-methoxynaphthalene.
Formylation: The brominated naphthalene is then subjected to a formylation reaction, often using a Vilsmeier-Haack reagent (formed from DMF and POCl3), to introduce a formyl group at the 2-position, resulting in 5-bromo-6-methoxy-2-naphthaldehyde.
Condensation: The aldehyde undergoes a condensation reaction with 2-methyl-3-oxobutanenitrile in the presence of a base such as sodium ethoxide to form the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized derivatives with modified methoxyimino groups.
Reduction: Alcohol derivatives from the reduction of the carbonyl group.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying various organic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one depends on its interaction with biological targets. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-(5-chloro-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one: Similar structure with a chlorine atom instead of bromine.
(3E)-1-(5-fluoro-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one: Contains a fluorine atom in place of bromine.
Uniqueness
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and biological activity compared to its chloro and fluoro analogs.
Methoxyimino Group: This functional group contributes to the compound’s unique chemical properties and potential biological activities.
This detailed overview provides a comprehensive understanding of (3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(methoxyimino)-2-methylpropan-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(3E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-methoxyimino-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-10(9-18-21-3)16(19)12-4-6-13-11(8-12)5-7-14(20-2)15(13)17/h4-10H,1-3H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKDJOQADHYJDM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NOC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/OC)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl}imidazolidin-2-one](/img/structure/B2934516.png)
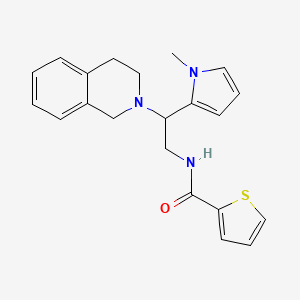
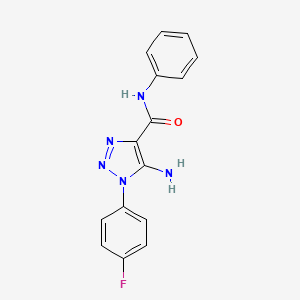
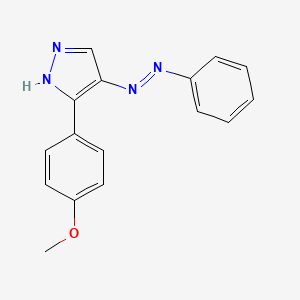
![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2934520.png)
![N-[2-(1-Benzylimidazol-2-yl)ethyl]-2-chloroacetamide;hydrochloride](/img/structure/B2934521.png)
![5-(((6-fluorobenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2934523.png)
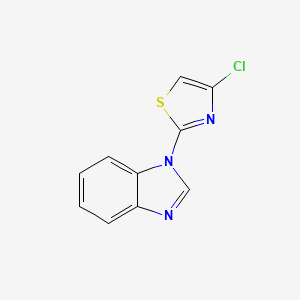
![2-Chloro-5-[(phenylsulfonyl)methyl]pyridine](/img/structure/B2934529.png)
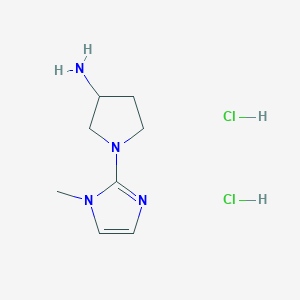
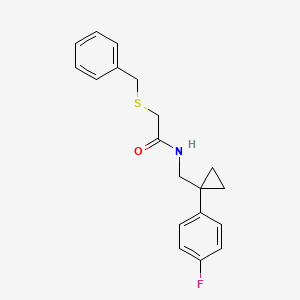
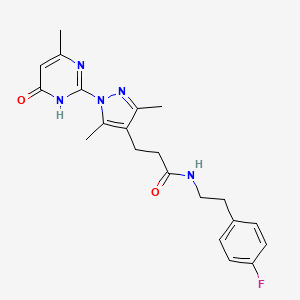
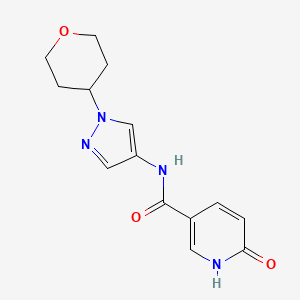
![2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE](/img/structure/B2934538.png)
